molecular formula C16H16N2O3 B14353348 Phenol, 4-nitro-2-[[(2,4,6-trimethylphenyl)imino]methyl]- CAS No. 92966-94-4

Phenol, 4-nitro-2-[[(2,4,6-trimethylphenyl)imino]methyl]-

Cat. No.: B14353348
CAS No.: 92966-94-4
M. Wt: 284.31 g/mol
InChI Key: GJZQKKCJKOGLAH-UHFFFAOYSA-N
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Description

Phenol, 4-nitro-2-[[(2,4,6-trimethylphenyl)imino]methyl]- is an organic compound characterized by the presence of a phenolic group, a nitro group, and a substituted imine group. This compound is notable for its complex structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The nitration process can be carried out using dilute nitric acid at room temperature, which produces a mixture of 2-nitrophenol and 4-nitrophenol . The subsequent step involves the reaction of 4-nitrophenol with 2,4,6-trimethylphenylamine under specific conditions to form the imine linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-nitro-2-[[(2,4,6-trimethylphenyl)imino]methyl]- undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Halogens (Cl₂, Br₂) and nitrating agents (HNO₃) under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

Phenol, 4-nitro-2-[[(2,4,6-trimethylphenyl)imino]methyl]- has diverse applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 4-nitro-2-[[(2,4,6-trimethylphenyl)imino]methyl]- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenolic group can participate in redox reactions, influencing cellular oxidative stress levels. The imine group may interact with nucleophiles, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 4-nitro-2-[[(2,4,6-trimethylphenyl)imino]methyl]- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both nitro and imine groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.

Properties

CAS No.

92966-94-4

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

4-nitro-2-[(2,4,6-trimethylphenyl)iminomethyl]phenol

InChI

InChI=1S/C16H16N2O3/c1-10-6-11(2)16(12(3)7-10)17-9-13-8-14(18(20)21)4-5-15(13)19/h4-9,19H,1-3H3

InChI Key

GJZQKKCJKOGLAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O)C

Origin of Product

United States

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